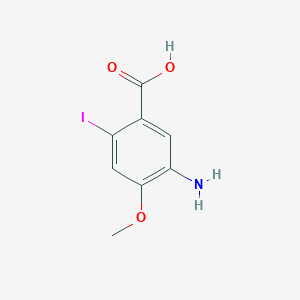

5-Amino-2-iodo-4-methoxybenzoic acid

Description

Properties

Molecular Formula |

C8H8INO3 |

|---|---|

Molecular Weight |

293.06 g/mol |

IUPAC Name |

5-amino-2-iodo-4-methoxybenzoic acid |

InChI |

InChI=1S/C8H8INO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,10H2,1H3,(H,11,12) |

InChI Key |

RBHREICKNZMIBV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)I)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-iodo-4-methoxybenzoic acid typically involves the iodination of 4-methoxybenzoic acid followed by nitration and subsequent reduction to introduce the amino group. The general steps are as follows:

Iodination: 4-Methoxybenzoic acid is treated with iodine and an oxidizing agent such as nitric acid to introduce the iodine atom at the 2-position.

Nitration: The iodinated product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 5-position.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin and hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-iodo-4-methoxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to other functional groups.

Coupling Reactions: The amino group can participate in coupling reactions to form azo compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the amino group.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

Substitution Products: Compounds with different substituents replacing the iodine atom.

Oxidation Products: Compounds with nitro groups replacing the amino group.

Reduction Products: Compounds with different functional groups replacing the amino group.

Scientific Research Applications

5-Amino-2-iodo-4-methoxybenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-iodo-4-methoxybenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atom and amino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula: C₈H₈INO₃ (estimated based on analogs).

- Functional Groups: The iodine atom introduces steric bulk and polarizability, while the methoxy group enhances lipophilicity. The amino and carboxylic acid groups enable hydrogen bonding and ionic interactions, critical for solubility and biological activity.

- Potential Applications: Likely explored in pharmaceutical research, particularly for its iodine substituent, which may be advantageous in radiopharmaceuticals or as a heavy atom in crystallography .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituted benzoic acids with halogen, methoxy, and amino groups are common in medicinal chemistry. Below is a comparative analysis:

Halogen Substituent Effects

- Iodine vs. Electron-Withdrawing Effects: Fluorine’s high electronegativity alters electronic distribution more significantly than iodine, affecting acidity (pKa) and reactivity .

Solubility Trends

- Methoxy vs. Hydroxy Groups : Methoxy-substituted benzoic acids (e.g., 5-bromo-2-methoxybenzoic acid) exhibit lower aqueous solubility than hydroxylated analogs due to reduced hydrogen bonding .

- Solvent Interactions : Iodo-substituted compounds like 4-iodoaniline (mp 61–63°C) and 4-iodoanisole (mp 48–51°C) show moderate solubility in alcohols and ethers, suggesting similar behavior for the target compound .

Q & A

Q. What are the key synthetic strategies for preparing 5-amino-2-iodo-4-methoxybenzoic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid scaffold. A plausible route includes:

Methoxy introduction : Methylation of 2-hydroxy-5-nitrobenzoic acid using dimethyl sulfate or iodomethane under basic conditions.

Iodination : Electrophilic aromatic iodination (e.g., using I₂/HNO₃ or N-iodosuccinimide in the presence of a Lewis acid) at the ortho position relative to the methoxy group.

Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or use of reducing agents (e.g., SnCl₂/HCl) to convert the nitro group to an amino group.

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) ensures high purity (>98%). Analytical validation via melting point determination and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is critical .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm substitution patterns. The amino group typically appears as a broad singlet (~δ 5.5-6.5 ppm), while the iodo group deshields adjacent protons. Methoxy protons resonate at δ ~3.8-4.0 ppm.

- FT-IR : Key peaks include C=O stretch (~1680–1700 cm⁻¹), N–H bends (~1600 cm⁻¹), and O–CH₃ stretches (~2850 cm⁻¹).

- Mass Spectrometry (HRMS) : ESI-MS in positive ion mode confirms the molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For definitive structural elucidation, single crystals grown via slow evaporation (e.g., in DMSO/water) provide bond-length and angle data .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies indicate:

- Light sensitivity : Store in amber vials at −20°C to prevent photodecomposition of the iodo group.

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the methoxy or amino groups.

- pH-dependent degradation : Avoid prolonged exposure to strong acids/bases; neutral buffers (pH 6–8) are optimal for aqueous solutions.

Monitor degradation via TLC (silica plates, UV visualization) or HPLC retention time shifts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic effects:

- Iodo group as a directing group : The electron-withdrawing iodine atom polarizes the aromatic ring, enhancing electrophilic substitution at specific positions.

- Transition state analysis : Predicts feasibility of Suzuki-Miyaura couplings (e.g., with aryl boronic acids) by evaluating activation energies.

Validate predictions experimentally using Pd(PPh₃)₄ as a catalyst and monitoring product distribution via GC-MS .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated methoxybenzoic acid derivatives?

- Methodological Answer : Discrepancies often arise from:

- Varied assay conditions : Standardize cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature.

- Impurity interference : Re-test compounds after rigorous purification (e.g., preparative HPLC).

- Structural analogs : Compare this compound with chloro/fluoro analogs (e.g., 5-amino-2-chloro-4-methoxybenzoic acid) to isolate iodine-specific effects.

Cross-reference data from receptor-binding assays (radioligand displacement) and enzyme inhibition studies (IC₅₀ values) .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Methodological Answer :

- Modify substituents : Replace iodine with other halogens (e.g., Br, Cl) to assess steric/electronic impacts on 5-HT₄ receptor affinity.

- Derivatization : Synthesize amides or esters (e.g., methyl ester prodrugs) to enhance bioavailability.

- Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life and metabolic stability in microsomal assays.

Correlate SAR data with in vivo efficacy in rodent models of gastrointestinal motility or CNS disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.